molecular formula C16H12Cl2N2O B1667110 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one CAS No. 76684-34-9

3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one

Cat. No. B1667110
CAS RN: 76684-34-9
M. Wt: 319.2 g/mol
InChI Key: CUHSUPOXQHQJPB-UHFFFAOYSA-N
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Description

Aminoquinolone is a metabolite of peptido-aminobenzophenone.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the synthesis and antimicrobial potential of related quinoline compounds. Dobaria, Patel, and Parekh (2003) synthesized cyanopyridines including 2-Amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines, which showed notable antimicrobial activity (Dobaria et al., 2003). Similarly, Rajput and Sharma (2021) synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, demonstrating moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).

Structural and Spectroscopic Analysis

Mandal and Patel (2018) conducted a comprehensive study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, exploring their crystal structures and weak interactions through experimental and computational methods (Mandal & Patel, 2018). The study by Sedova and Shkurko (1995) on the amination of chloro-arylquinazolines, including structures similar to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one, provides insights into their molecular transformations (Sedova & Shkurko, 1995).

Synthesis and Characterization

Butcher et al. (2007) studied the synthesis and characterization of compounds including 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which shares structural similarities with the compound , providing a deeper understanding of its chemical properties (Butcher et al., 2007).

Chemical Transformations and Applications

In the field of organic chemistry, several studies have been conducted on compounds structurally related to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one. These include the research by Hui et al. (2000) on heterocyclic systems containing bridged nitrogen atoms, indicating potential for diverse chemical applications (Hui et al., 2000).

properties

CAS RN

76684-34-9

Product Name

3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3

InChI Key

CUHSUPOXQHQJPB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl

Canonical SMILES

CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
aminoquinolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
Reactant of Route 2
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
Reactant of Route 3
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
Reactant of Route 4
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
Reactant of Route 5
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
Reactant of Route 6
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one

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